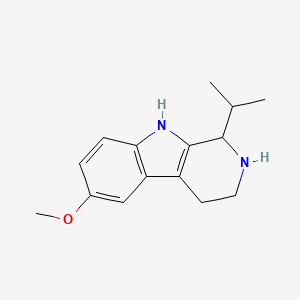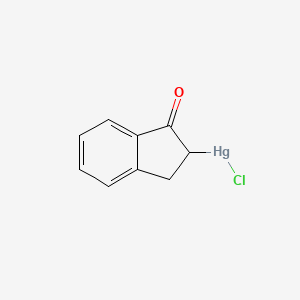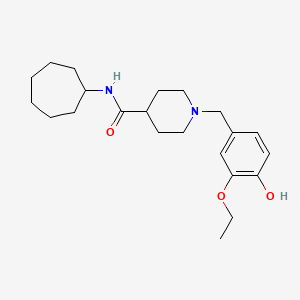
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cycloheptyl group and a benzyl group bearing ethoxy and hydroxy functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Substitution with Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction.
Introduction of Benzyl Group: The benzyl group is attached to the piperidine ring through a Friedel-Crafts alkylation reaction.
Functionalization of Benzyl Group: The ethoxy and hydroxy groups are introduced through selective functionalization reactions, such as etherification and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets and pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related molecules.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cycloheptyl-1-(3-methoxy-4-hydroxybenzyl)piperidine-4-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-cycloheptyl-1-(3-ethoxy-4-methoxybenzyl)piperidine-4-carboxamide: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide is unique due to the presence of both ethoxy and hydroxy groups on the benzyl moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in terms of selectivity and potency in various applications.
Propriétés
Numéro CAS |
5830-15-9 |
|---|---|
Formule moléculaire |
C22H34N2O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-cycloheptyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H34N2O3/c1-2-27-21-15-17(9-10-20(21)25)16-24-13-11-18(12-14-24)22(26)23-19-7-5-3-4-6-8-19/h9-10,15,18-19,25H,2-8,11-14,16H2,1H3,(H,23,26) |
Clé InChI |
PQHPUTSWZOTZMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NC3CCCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
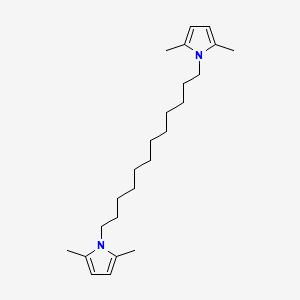
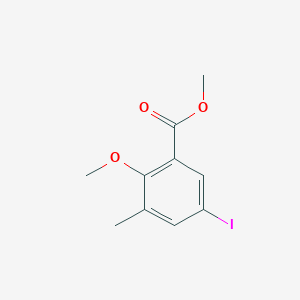

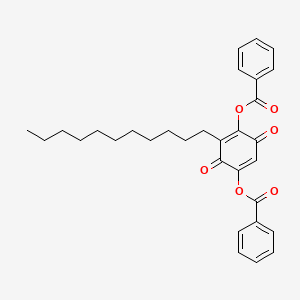
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
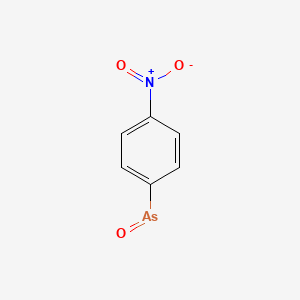

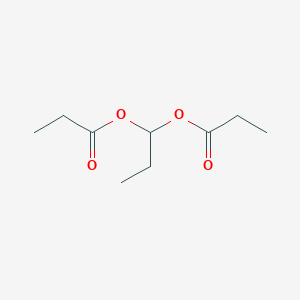


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
